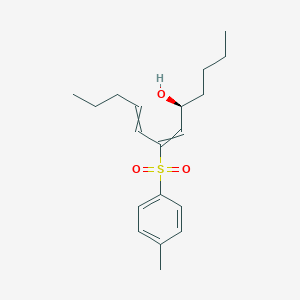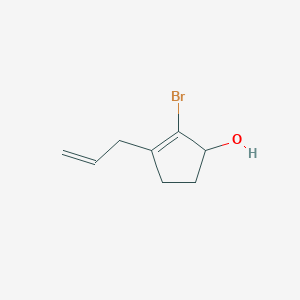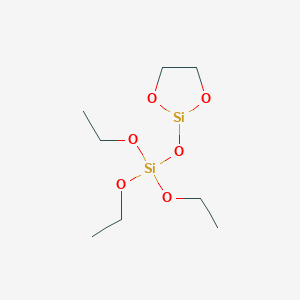![molecular formula C17H26N2O B12580626 Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- CAS No. 613660-90-5](/img/structure/B12580626.png)
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their diverse biological and medicinal importance. This compound is part of a broader class of pyrrolidine-based molecules that have shown significant potential in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- typically involves the reaction of pyrrolidine with a suitable pyridine derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina is a common method for synthesizing pyrrolidine derivatives .
Industrial Production Methods: Industrial production of pyrrolidine derivatives involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidones, while reduction can yield various substituted pyrrolidines .
Scientific Research Applications
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a scaffold for designing bioactive compounds with potential therapeutic effects. In medicine, pyrrolidine derivatives are explored for their anticancer, anti-inflammatory, antiviral, and antituberculosis properties .
Mechanism of Action
The mechanism of action of pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, some pyrrolidine derivatives act as antagonists of the chemokine receptor CXCR4, which is involved in HIV infection, inflammation, and cancer metastasis . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular processes.
Comparison with Similar Compounds
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine core structure but differ in their substituents and biological activities.
Conclusion
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for synthesizing bioactive molecules and exploring new therapeutic avenues. The ongoing research on this compound and its derivatives continues to uncover new applications and mechanisms of action, highlighting its importance in modern science.
Properties
CAS No. |
613660-90-5 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(6-hexylpyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-6-9-16-11-10-15(13-18-16)17(20)19-12-7-8-14(19)2/h10-11,13-14H,3-9,12H2,1-2H3 |
InChI Key |
NIBBCWBWEWRHCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC=C(C=C1)C(=O)N2CCCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


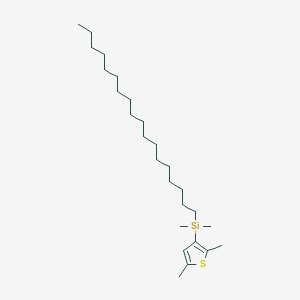
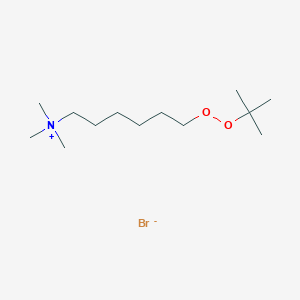
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
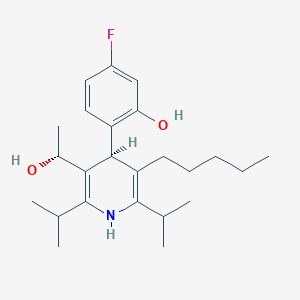
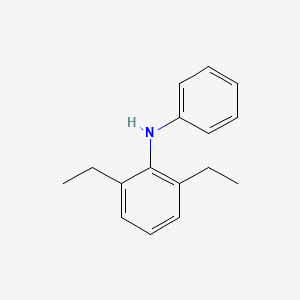
![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)



![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![2-(2-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B12580620.png)
